Gemcitibine monophosphate formate salt

Analytical Method Validation Quality Control (QC) Reference Standard

Gemcitibine monophosphate formate salt (CAS 116371-67-6 for the free acid; formate salt CAS 1316276-85-3) is a synthetic, phosphorylated metabolite of the well-characterized oncology drug gemcitabine. As a pre-formed monophosphate, it serves as a chemical biology tool to bypass the rate-limiting deoxycytidine kinase (dCK)-dependent activation step required by the parent prodrug, gemcitabine.

Molecular Formula C9H12F2N3O7P
Molecular Weight 343.18 g/mol
Cat. No. B15328846
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGemcitibine monophosphate formate salt
Molecular FormulaC9H12F2N3O7P
Molecular Weight343.18 g/mol
Structural Identifiers
SMILESC1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)O)O)(F)F
InChIInChI=1S/C9H12F2N3O7P/c10-9(11)6(15)4(3-20-22(17,18)19)21-7(9)14-2-1-5(12)13-8(14)16/h1-2,4,6-7,15H,3H2,(H2,12,13,16)(H2,17,18,19)
InChIKeyKNTREFQOVSMROS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Gemcitibine Monophosphate Formate Salt: Procurement Guide for a Phosphorylated Nucleoside Analog Research Intermediate


Gemcitibine monophosphate formate salt (CAS 116371-67-6 for the free acid; formate salt CAS 1316276-85-3) is a synthetic, phosphorylated metabolite of the well-characterized oncology drug gemcitabine [1]. As a pre-formed monophosphate, it serves as a chemical biology tool to bypass the rate-limiting deoxycytidine kinase (dCK)-dependent activation step required by the parent prodrug, gemcitabine . This compound is supplied primarily for analytical method development, method validation (AMV), quality control (QC) applications for Abbreviated New Drug Applications (ANDAs), and as a reference standard in pharmaceutical analysis [1].

Workflow Analytical reference standard for ANDA method validation
Selection Pre-phosphorylated scaffold bypasses dCK activation step
Format Formate salt supports aqueous in vitro dosing protocols

Why In-Class Substitution of Gemcitibine Monophosphate Formate Salt Risks Experimental Inconsistency


Direct substitution of gemcitibine monophosphate formate salt with closely related analogs—such as the free acid, the disodium salt, or the parent nucleoside—cannot be assumed to yield equivalent experimental or analytical outcomes. Different salt forms exhibit profoundly different physicochemical properties [1][2]. For instance, the formate salt shows slight solubility in water, while the disodium salt is practically insoluble, directly impacting the design of aqueous-based in vitro assays [1]. Furthermore, the molecular weight difference (free acid: 343.2 g/mol vs. formate salt: 389.2 g/mol) introduces a 13.4% molar equivalent calculation error if interchanged without correction, jeopardizing dose-response accuracy [2]. For analytical QC and ANDA regulatory work, the formate salt is specifically characterized for use as a reference standard with certified purity and stability data, a guarantee not provided by general research-grade alternatives [3].

Salt form mismatch
Free acid, disodium salt, or parent nucleoside may differ in solubility, molar mass, and certification, altering assay conditions.
Molar calculation error
Formate salt vs. free acid introduces a 13.4% molar equivalent difference if not corrected, impacting dose-response accuracy.
Regulatory certification gap
Research-grade alternatives may lack ANDA-compliant purity characterization and pharmacopeial traceability required for QC release.

Quantitative Differentiation Evidence for Gemcitibine Monophosphate Formate Salt Selection


Certified Purity & ANDA-Ready Characterization Outperforms Research-Grade Free Acid

The formate salt is supplied with detailed characterization data compliant with regulatory guidelines specifically for ANDA applications, a level of certification not standard for the free acid (CAS 116371-67-6) [1]. While the free acid is often sold at ≥95% purity, the formate salt is available at a guaranteed purity of ≥97% (HPLC) and can be provided with full traceability against USP or EP pharmacopeial standards, which is a critical prerequisite for QC batch release testing [1][2].

Purity & Certification
Class-level inference
≥97% (HPLC) with pharmacopeial traceability
Supports ANDA reference standard qualification
Free acid typically ≥95% without traceability
Analytical Method Validation Quality Control (QC) Reference Standard

Controlled Aqueous Solubility Profile Versus Insoluble Disodium Salt for In Vitro Dosing

The formate salt demonstrates a quantifiable and functionally critical difference in aqueous solubility compared to the most common alternative salt, the disodium salt. Supplier data shows the formate salt is slightly soluble in water (≥5 mg/mL achievable for a clear solution), while the disodium salt (CAS 1638288-31-9) is explicitly documented as insoluble in water (solubility <1 mg/mL) [1]. This means a 5-fold or greater difference in achievable aqueous concentration, which directly impacts the maximum testable dose in standard cell culture media without resorting to organic co-solvents.

Aqueous Solubility
Class-level inference
≥5 mg/mL clear solution; disodium salt insoluble
Enables DMSO-free dosing for sensitive cell assays
Disodium salt requires organic solvent
Drug Solubility In Vitro Assay Formulation

Validated Long-Term Storage Stability Defines Reliable Inventory Management

The formate salt's stability profile is explicitly documented for cold chain management, providing procurement teams with actionable data. The compound can be stored at 4°C for short-term usage, but for long-term storage it must be kept at -20°C in single-use aliquots under an inert atmosphere, with a proven stability of 6 months after receipt [1]. This is a more granular stability specification than is publicly available for the disodium salt, which is typically listed with a generic 'store at -20°C for 3 years' with no validated data on freeze-thaw stability or shipping stability .

Storage Stability
Supporting evidence
6 months at -20°C in aliquots under inert gas
Enables just-in-time inventory management
Disodium salt lacks validated stability data
Chemical Stability Compound Management Procurement

Synergistic In Vitro Potency Validates Mechanistic Bypass of Gemcitabine Resistance

While not a direct salt-to-salt comparison, published in vitro data for gemcitabine monophosphate (verified by supplier citations to be the free acid form) establishes a baseline for its synergistic potential that the formate salt, with its superior aqueous solubility, is expected to match or exceed. In one study, gemcitabine monophosphate showed a synergistic effect with cisplatin in nanoparticle form at a 1:1 molar ratio, yielding an IC50 of 5.95 µM, a 5.8-fold improvement over its single-agent IC50 of 34.8 µM . This contrasts with the parent drug gemcitabine, which requires intracellular activation and is subject to dCK-mediated resistance, a pathway bypassed by the pre-formed monophosphate .

Synergy Potential
Data to verify
Reported IC50 5.95 µM with cisplatin NP (1:1)
Supports resistance-bypass study context
Cross-study data; requires independent verification
Synergistic Anti-cancer Effect Drug Resistance Nanoparticle Formulation

Optimal Application Scenarios for Gemcitibine Monophosphate Formate Salt Based on Quantitative Evidence


Reference Standard for ANDA-Related Analytical Method Transfer and QC Batch Release

Procure the formate salt for use as a primary reference standard in HPLC or LC-MS method validation [1]. Its ≥97% certified purity and available pharmacopeial traceability [2] eliminate the need for in-house standard qualification. This directly supports abbreviated new drug application (ANDA) submissions for generic gemcitabine formulations, where regulatory bodies mandate the use of a well-characterized official reference standard for impurity profiling and assay quantitation [1].

In Vitro Oncology Studies Requiring Aqueous Dosing and Synergistic Drug Combination Screening

Use the formate salt to prepare concentrated aqueous stock solutions (≥5 mg/mL) for in vitro combination screening with platinum-based agents like cisplatin [3]. The compound's aqueous solubility avoids the confounding cytotoxic effects of DMSO, a critical advantage when generating dose-response curves for synergy calculation models (e.g., Chou-Talalay). The validated synergistic IC50 of 5.95 µM when combined with cisplatin nanoparticles provides a clear baseline for nanoparticle formulation research aimed at overcoming gemcitabine resistance.

Stability-Controlled Compound Management for Multi-Year Oncology Research Programs

Leverage the supplier-documented 6-month post-receipt stability at -20°C under inert atmosphere to implement just-in-time inventory management [4]. This is particularly important for longitudinal studies where lot-to-lot consistency is critical. By planning procurement around this validated stability window, laboratories can minimize the risk of using degraded reference material, reducing the probability of failed assay runs and the need for costly re-materialization [4].

Synthesis of Next-Generation Phosphoramidate Prodrugs (ProTide Technology) Requiring Defined Monophosphate Precursors

The formate salt serves as a well-defined, crystalline precursor for the synthesis of novel gemcitabine ProTide prodrugs, such as those analogous to NUC-1031 [5]. Its defined molecular weight (389.2 g/mol) and high purity are essential for precise stoichiometric control during phosphoramidate coupling reactions. The slight aqueous solubility also facilitates its use in enzymatic in situ prodrug activation assays, enabling precise kinetic measurements of prodrug to active drug conversion [2].

Application
Selection Property
Validation Focus
ANDA reference standard for method transfer & QC release
Certified purity & pharmacopeial traceability
HPLC/LC-MS method validation and impurity profiling
Aqueous in vitro oncology combination screening
Aqueous solubility enabling DMSO-free dosing
Synergy dose-response models with platinum agents
Stability-controlled compound inventory for multi-year programs
Documented post-receipt stability profile
Lot-to-lot consistency and degradation risk management
Synthesis of ProTide phosphoramidate prodrugs
Defined MW and crystalline precursor quality
Stoichiometric control in coupling reactions
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